

Potential Antitumor and Antifungal Properties of Methyl α -Cyanocinnamate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl alpha-cyanocinnamate*

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Introduction: Methyl α -cyanocinnamate, a derivative of cinnamic acid, represents a promising scaffold in the development of novel therapeutic agents. Its structural features, particularly the presence of an α,β -unsaturated carbonyl system, suggest its potential as a Michael acceptor, enabling covalent interactions with biological nucleophiles and thereby modulating various cellular pathways. This technical guide consolidates the current understanding of the potential antitumor and antifungal properties of Methyl α -cyanocinnamate, drawing insights from studies on its closely related derivatives. The available data strongly indicates that this core structure is a key pharmacophore with significant biological activity.

Antitumor Potential of Cyano-Cinnamate Derivatives

Research into derivatives of Methyl α -cyanocinnamate has revealed significant cytotoxic and multi-targeted anticancer activities. Notably, hybrid molecules incorporating the cyano-cinnamate moiety have demonstrated potent efficacy against various cancer cell lines, particularly breast cancer.

Quantitative Data on Antitumor Activity

The antiproliferative activity of cyano-cinnamate derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a promising azacoumarin- α -cyanocinnamate hybrid, designated as Compound 7.

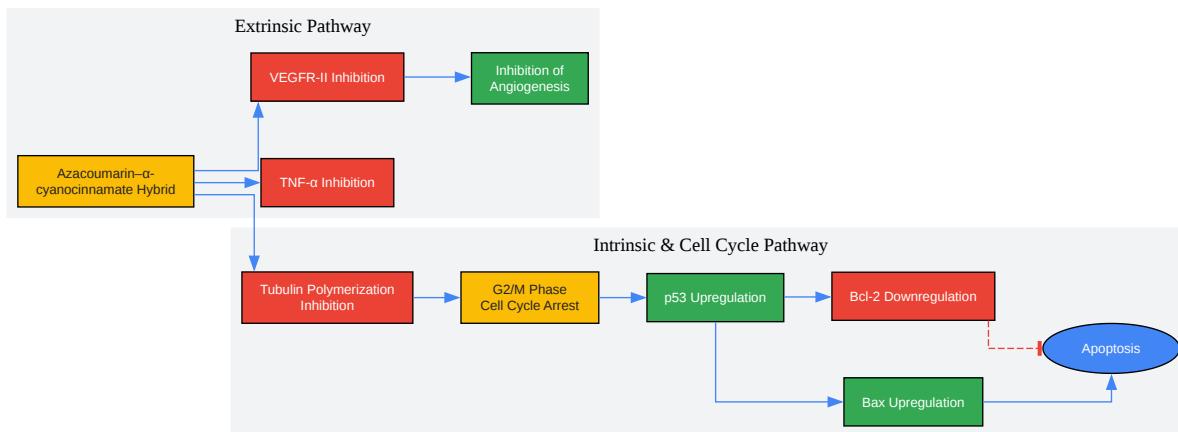
Compound	Cell Line	IC50 (µM)	Reference Drug (Doxorubicin) IC50 (µM)	Selectivity Index (SI) vs. MCF-10A
Azacoumarin- α -cyanocinnamate Hybrid (Compound 7)	MCF-7 (Breast Cancer)	7.65	12.55 \pm 0.61	> 6.8
MDA-MB-231 (Breast Cancer)		9.7 \pm 1.15	8.43 \pm 0.36	> 5.3
MCF-10A (Non-tumorigenic Breast Epithelial)		52.02	16.19 \pm 0.55	-

Data extracted from a study on azacoumarin-cyanocinnamate hybrids.[1]

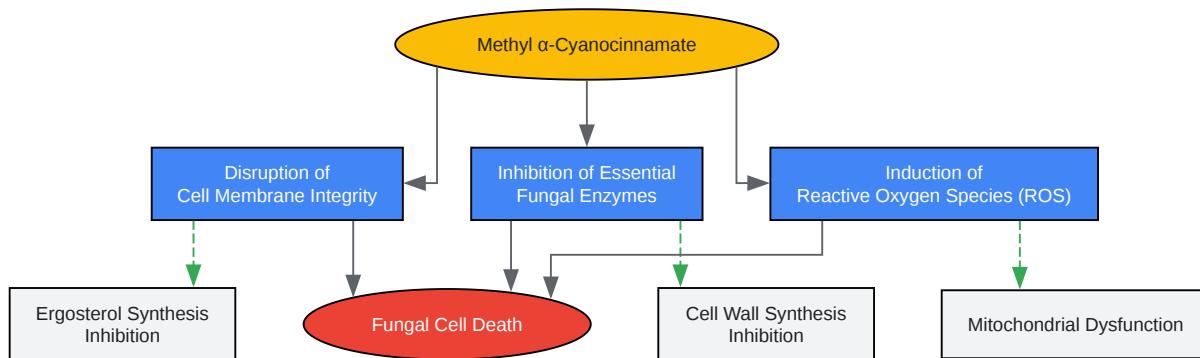
Mechanism of Antitumor Action

Studies on active cyano-cinnamate derivatives suggest a multi-faceted mechanism of action targeting key pathways involved in cancer progression.

1. Induction of G2/M Cell Cycle Arrest and Apoptosis: A prominent azacoumarin- α -cyanocinnamate hybrid has been shown to induce cell cycle arrest in the G2/M phase, subsequently leading to apoptosis.[1] This is accompanied by an upregulation of pro-apoptotic proteins like Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2.[1]
2. Tubulin Polymerization Inhibition: The aforementioned hybrid also demonstrated significant inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics is a well-established mechanism for anticancer agents, leading to mitotic arrest and apoptosis.[1]
3. Modulation of Inflammatory and Angiogenic Pathways: In vivo studies using an Ehrlich ascites carcinoma (EAC) model showed that treatment with a cyano-cinnamate derivative led to a significant reduction in the pro-inflammatory marker TNF- α and the angiogenic marker VEGFR-II.[1]







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References

- 1. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
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